Journal Name:Journal of Consumer Protection and Food Safety
Journal ISSN:1661-5751
IF:2.4
Journal Website:
Year of Origin:0
Publisher:Birkhauser Verlag Basel
Number of Articles Per Year:37
Publishing Cycle:
OA or Not:Not
Novel plant proteins used in 3D printed meat analogues: relationship between protein physicochemical and functional characteristics
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-06-13 , DOI: 10.1007/s00217-023-04297-8
Protein isolates from canola (CAPI), chickpea (CHPI), and potato (PPI), were characterized and implemented in a 3D printed meat analogue formulation and compared to soy protein isolate (SPI). The physicochemical and functional characteristics of the proteins were determined, followed by incorporation of the proteins into a formulation for the development of a 3D printed meat analogue. There were significant differences in surface hydrophobicity (\({H}_{0}\)) and in solubility at pH 7 between the proteins, with PPI having significantly (P < 0.05) highest values. The particle charge differed significantly (P < 0.05) between the proteins. With respect to sulfhydryl (SH), SPI and CHPI exhibited the lowest SH content at 90 °C. Water absorption capacity (WAC) and oil absorption capacity (OAC) displayed opposing trends. With respect to gelation, PPI had the lowest gelation temperature. There was a negative correlation between WAC and particle charge. Solubility was positively correlated with surface hydrophobicity and negatively correlated with gelation temperature. Texture values were affected by the protein type implemented in the 3D printed slabs. There were significant differences in free water content and in the values of hardness, chewiness, and gumminess between the proteins, with CAPI having significantly (P < 0.05) highest values.
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Intrinsic and extrinsic attributes that influence choice of meat and meat products: techniques used in their identification
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-07-05 , DOI: 10.1007/s00217-023-04301-1
The aim of this work was to determine the main sensory and non-sensory attributes that influence choice of meat and meat products, and to review the latest trends in sensory analysis techniques and consumer opinion studies. For this purpose, a literature review was carried out. Taste/flavour, texture, appearance, colour and odour were identified as the most relevant intrinsic attributes to influence acceptance. The presence of fat was very important for consumers. Of the most relevant extrinsic attributes, price, origin, production methodology, and certified control measures to preserve food safety and quality, are worth highlighting. Some studies also show interest in healthy natural products with some type of quality certification (credence attributes). Factors directly linked with individuals, such as age, gender or level of education, affect their perception. Women and people with a higher level of education are more aware of the diet-health relation, and older people are also concerned. For sensory analysis and consumer opinion techniques, a wide variety of methodologies is applied depending on studies’ objective. Classic methods, newer quantitative techniques and/or qualitative techniques are often used alone or combined.
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How abiotic stress induced by artificial wounding changes maturity levels and berry composition of Merlot (Vitis vinifera L.)
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-07-02 , DOI: 10.1007/s00217-023-04318-6
Phenolic compounds are crucial for grape berry quality, wine, and human health. The factors that dramatically affect the composition and levels of metabolites are biotic and abiotic plant stressors. Wounding is one of these stressors. However, little is known about its effect on the accumulation and biosynthesis of the whole phenolic profile. This study examined the effects of artificial leaf wounding on metabolite accumulation in 'Merlot' grapes. Twenty-year-old vines underwent ten wounding treatments at different times. Results showed diverse responses with practical implications for managing berry maturity and quality. Early-season treatments accelerated ripening, while late-season treatments halted sugar accumulation. Late treatments increased total phenolics, but responses varied in the phenolic profile. T5 had the highest total phenolics, while T1 exhibited the highest tannin content. Wounding treatments increased total anthocyanins compared to control. Flavonoids and hydroxybenzoic acids responded differently, with T9 showing the highest ( +)-Catechin and Syringic acid contents. Vanillic acid T6 had the highest (–)-Epicatechin control content. Except for T7, all treatments had higher trans-resveratrol levels than control. Injury direction and timing had numerical and content effects, although not statistically significant. 'Merlot' grapes can perceive artificial wounds and mount a robust defense response. Wounding enhances the production of beneficial compounds, improving ripeness, chemical composition, wine quality, and human health. More research is needed for optimal wounding strategies, environmental friendliness, berry ripening, and leaf photosynthetic responses to injury. This study contributes to the initial records of artificial wounding treatments, given their complexity and recent emergence in research.
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Hydroalcoholic extracts of Psidium cattleianum Afzel. ex Sabine for liqueur production: influence of different fruit harvesting points on phytochemical, volatile, and sensory profiles, antioxidant activity and physical characteristics
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-06-12 , DOI: 10.1007/s00217-023-04296-9
Araçá (Psidium cattleianum Afzel. ex Sabine) is a tasty Brazilian fruit that can be used in the production of alcoholic beverages, such as liqueur. This study aimed to determine the phenolic, volatile, and sensory profiles, antioxidant activity and physical characteristics of hydroalcoholic extracts of Araçá, red variety, from different harvest points (unripe, ripe and, senescent fruits). For the elaboration of the extracts, Cachaça (Brazilian spirit) was used. Fifteen phenolic compounds were identified and quantified, classified between phenolic acids and flavonoids, with emphasis on 3,4-DHB, chlorogenic acid, sinapic acid, catechin, epicatechin, isoquercetrin, and quercetin. The highest antioxidant activity was for hydroalcoholic extract of unripe fruits. In the hydroalcoholic extracts, 53 volatile compounds were identified, being them: alcohols, esters, terpenes, ketones, aldehydes, and others compounds. In cachaça, 20 compounds were detected, mostly esters. For taste, senescent fruit extract differed from unripe fruit extract. The physical characteristics of the hydroalcoholic extracts were consistent with the fruit harvesting points. Hydroalcoholic extracts showed similar aroma profiles compared to Cachaça. The liqueurs, produced with the hydroalcoholic extracts of Araçá, red variety, can be a promising alternative for obtaining beverages with important compounds for human health.
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Chemical, microbial, and volatile changes of water kefir during fermentation with economic substrates
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-06-03 , DOI: 10.1007/s00217-023-04242-9
Water kefir is a plant-based type of kefir and has significant differences from well-known milk kefir. Recently, various complicated substrates were fermented with water kefir grains, but an economical substrate is essential for the industrial aspect. This study aims to understand changes in fermentation products of water kefir grains during fermentation with economic substrates and investigates how fermentation progresses under almost ideal fermentation parameters. The fig-based medium provided high contents of Lactobacillus spp. and Lactococcus spp. Also, fig-based medium with high fructose content contained a higher amount of Bifidobacterium sp. Moreover, the fig-based medium resulted in more organic acid content, forming as much as ten times higher than the sugar-based medium for lactic acid after the same fermentation time (p < 0.05). On the other hand, volatile compounds such as acetaldehyde, ethyl acetate, ethanol, acetic acid, 2-ethyl-1-hexanol, oxime-, methoxy-phenyl, and phenylethyl alcohol were detected for both water kefir samples. Antioxidant capacity (TEAC and ORAC) was higher for the fig-based medium than for the sugar-based medium. This is the first study that comprehensively proved that only sugar solution was not a sufficient medium for water kefir fermentation, but fig containing solution had abundant nutrients to obtain preferable and acceptable water kefir beverage.
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A chemometric study on phenolic profiles and biological properties of cotton honeys from Turkey
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-05-11 , DOI: 10.1007/s00217-023-04286-x
Honey, a nutritious and healthy product, has recently been the focus of research due to its characteristic chemical composition and a wide variety of biological properties. The current study aims to investigate the phenolic profiles and tyrosinase, acetylcholinesterase (AChE), urease and butyrylcholinesterase (BChE) enzymes inhibitory, anti-inflammatory, antioxidant, antimicrobial and quorum sensing inhibition activities of twelve cotton honeys in 2 different regions from Turkey with the chemometric approach. The phenolic profile was determined by HPLC–DAD and gallic acid (8.95–84.47 μg/g) and p-hydroxybenzoic acid (0.21–1.45 μg/g) were detected in all cotton honeys studied. The SB-coded cotton honey from Şanlıurfa showed the highest activity in β-carotene linoleic acid (IC50: 5.94 ± 0.25 mg/mL), ABTS (IC50: 12.95 ± 0.49 mg/mL), CUPRAC (A0.50: 8.65 ± 0.41 mg/mL), metal chelating (IC50: 5.46 ± 0.28 mg/mL), AChE (13.65 ± 0.21%) and BChE (9.78 ± 0.11%) assays. The SE-coded cotton honey from Şanlıurfa was found to be the strongest in DPPH (IC50: 37.62 ± 1.40 mg/mL), anti-QS (44 mm zone) and swarming motility inhibition (30.47%) activities. Among all the other cotton honeys studied, AK1-coded cotton honey from Adana showed the highest antimicrobial activity against S. aureus (22 mm zone), L. monocytogenes (13 mm zone) bacteria and C. albicans (13 mm zone), C. tropicalis (15 mm zone) strains, and anti-inflammatory activity against COX-2 (16.59 ± 0.24%) and COX-1 (42.71 ± 0.56%). According to the PCA and HCA analysis results of cotton honeys based on phenolic compounds and biological activities, it is seen that cotton honeys from Adana and Şanlıurfa were clustered separately.
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The effect of chlorogenic acid from green coffee as a natural antioxidant on the shelf life and composition of hazelnut paste
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-05-08 , DOI: 10.1007/s00217-023-04277-y
In this study, the effect of chlorogenic acid obtained as an antioxidant from Green Coffee Extract (GCE) on the shelf life of Hazelnut Paste (HP) was investigated at 4, 25, and 40 °C for 3 months. The analysis of variance showed that the effect of AR (Additive Ratio) × T (Temperature) × t (Storage Time) interaction on Peroxide Number (PV), tocopherols, and phenolics (TPC) of GCE-HP mixtures was found to be significant (P < 0.05). ARxt factor on Hunter L*, a*, and b* color values, DPPH-radical scavenging activity and antioxidant activity (AA), Txt factor on oleic/linoleic acid ratio (O/L), and ARxT and ARxt interactions on free fatty acid were more effective (P < 0.05). Regression equations of O/L, PV, AA, and TPC can be used to calculate the shelf life of HP due to high R2 values (87.14–94.46%). In addition, according to the O/L regression equation, the shelf life of the HP control samples was 28 days at 22 °C, increased to 60 days at 0.5%-GCE and 90 days at 25.68 °C at 0.75%-GCE (R2 = 87.14%, P < 0.001). GCE (0.5–0.75%) was a promising antioxidant in increasing the shelf life of HP.
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Investigation of pre-processing NIR spectroscopic data and classification algorithms for the fast identification of chocolate-coated peanuts and sultanas
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-06-08 , DOI: 10.1007/s00217-023-04300-2
Chocolate-coated confectionery, including fruits and nuts, is an increasingly popular snack food. Non-destructive discrimination of the core composition could be useful for quality assurance purposes, such as ensuring the absence of peanuts in a batch of chocolate-coated sultanas. This study investigated the optimum pre-processing methods and discrimination algorithms for identifying chocolate-coated peanuts and sultanas from their near-infrared (NIR) spectra. The best-performing results were found using partial least squares discriminant analysis (PLS-DA) and principal component analysis with linear discriminant analysis (PCA-LDA), which both demonstrated 100% classification accuracy when applied to the validation set. Principal component analysis with support vector machine (PCA-SVM) showed slightly poorer results, particularly when using non-optimal pre-processing techniques. In general, the most accurate results were found when using either the unprocessed or SNV-processed spectral data. This work supports the prospect of using near-infrared spectroscopy for the quality assurance in the manufacture or wholesale of panned chocolate goods.
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Identification of antihypertensive bioactive peptides in the herby and white cheeses produced from different milk types
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-05-29 , DOI: 10.1007/s00217-023-04293-y
The primary objective of this study was to identify bioactive peptides with ACE inhibitor activity in Van herby cheeses and white cheeses made from various milk types. The types of milk used to produce ripened white and Van herby cheeses were cow, sheep, and goat milk. All types of milk were pasteurized, and the starter culture (the mixing of Lc. lactis subsp. cremoris and Lc. lactis subsp. lactis) was added. In all the cheeses, samples were taken for dry matter, pH, and protein analysis on the 0th, 90th, and 180th days of ripening. Fragments were identified using the sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) method, which were derived from casein hydrolysis, as well as other cheese peptides and proteins. An ACE inhibitor effect was observed in the range of 8.79%–11.54% in the tested cheese samples after 180th day of ripening. The bioactive peptides were identified using liquid chromatography–tandem mass spectrometry (LC–MS/MS). In the cheese samples, nine ACE inhibitor peptides originating from casein were detected using LC–MS/MS. Observations indicated that cheeses ripened for longer durations had an increased number of bioactive peptides, demonstrating potential positive impacts on human health and suggesting their possible use in functional foods or dietary supplements.
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Optimization and validation of HPLC–DAD method for simultaneous analysis of sweeteners, preservatives, and caffeine in sugar-free beverages
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-07-08 , DOI: 10.1007/s00217-023-04328-4
In this study, the optimization and performance evaluation of a high-performance liquid chromatography with diode array detection (HPLC–DAD) method for the simultaneous determination of four sweeteners (acesulfame-potassium, saccharin, aspartame, and rebaudioside A), two preservatives (sodium benzoate and potassium sorbate), and caffeine in sugar-free drinks are presented. The separation was carried out using a gradient elution of acetonitrile and phosphate buffer (12.5 mM, pH = 3.3) on a reversed-phase column. Under the optimized conditions, the method allowed for the specific and selective simultaneous separation of all target analytes in less than 9 min. The developed HPLC–DAD method was validated and demonstrated excellent linearity (all analytical curves showed R2 ≥ 0.9995), satisfactory accuracy (recovery values ranging between 94.1 and 99.2% in real samples), and repeatability (intra- and inter-day relative standard deviations were ≤ 2.49%). Overall, 69 products available in the Hungarian market were successfully tested with the applied method.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.70 19 Not